molecular formula C19H16N4O3 B11675287 4-((5-Phenyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester

4-((5-Phenyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester

Cat. No.: B11675287
M. Wt: 348.4 g/mol
InChI Key: IDVJHDADVUIMHJ-UDWIEESQSA-N
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Description

4-((5-Phenyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Phenyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester typically involves the condensation of 5-phenyl-2H-pyrazole-3-carboxylic acid with hydrazine hydrate, followed by the reaction with 4-formylbenzoic acid methyl ester. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The final product is obtained after purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((5-Phenyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((5-Phenyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-((5-Phenyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)-hydrazide
  • 5-Phenyl-2H-pyrazole-3-carboxylic acid (4-fluoro-benzylidene)-hydrazide
  • 4-Methyl-5-phenyl-2H-pyrazole-3-carboxylic acid

Uniqueness

4-((5-Phenyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazole ring with a hydrazonomethyl group and a benzoic acid ester moiety makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 4-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C19H16N4O3/c1-26-19(25)15-9-7-13(8-10-15)12-20-23-18(24)17-11-16(21-22-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

IDVJHDADVUIMHJ-UDWIEESQSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3

Origin of Product

United States

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